molecular formula C5H9NO3 B1293664 3-(2-Hydroxyethyl)-2-oxazolidinone CAS No. 3356-88-5

3-(2-Hydroxyethyl)-2-oxazolidinone

Cat. No.: B1293664
CAS No.: 3356-88-5
M. Wt: 131.13 g/mol
InChI Key: GOXNUYXRIQJIEF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2-oxazolidinone (CAS: 3356-88-5) is a heterocyclic organic compound characterized by a five-membered oxazolidinone ring substituted with a hydroxyethyl group at the 3-position. It is primarily studied in the context of thermal degradation of amines, such as 2-aminoethylethanolamine (AEEA), in CO₂ capture systems. During degradation at elevated temperatures (e.g., 135°C), this compound (HEOD) forms as an intermediate product alongside 2-hydroxyethyl-2-oxazolidone (HEIA) and 1,4-bis(2-hydroxyethyl)piperazine (BHEP). HEOD exhibits moderate stability, with concentrations peaking during intermediate degradation stages before further decomposition . Its synthesis pathways are less documented compared to other oxazolidinones, though analogous compounds are often synthesized via cyclization reactions involving amino alcohols and carbonyl compounds .

Preparation Methods

Preparation Methods

The synthesis of 3-(2-hydroxyethyl)-2-oxazolidinone can be achieved through several methods, each with distinct advantages and limitations. Below are the primary methods reported in literature:

Method 1: Refluxing Diethanolamine with Dimethyl Carbonate

This method involves the reaction of diethanolamine and dimethyl carbonate under reflux conditions.

  • Reagents :

    • Diethanolamine (1 mole)
    • Dimethyl carbonate (1 mole)
  • Procedure :

    • Mix equimolar amounts of diethanolamine and dimethyl carbonate in a reaction vessel.
    • Heat the mixture to approximately 90°C to initiate reflux.
    • Maintain reflux for about 12 hours.
    • Remove methanol by distillation under reduced pressure.
  • Yield : Approximately 99% purity confirmed by gas chromatography, with a yield of at least 90% based on the reactant present in the smaller molar amount.

Method 2: Reaction of β-Amino Alcohols with Alkyl Carbonates

Another approach involves reacting β-amino alcohols with alkyl carbonates, typically under anhydrous conditions.

  • Reagents :

    • β-Amino alcohol (e.g., monoethanolamine)
    • Alkyl carbonate (e.g., ethyl carbonate)
  • Procedure :

    • The reaction is conducted at elevated temperatures in the presence of a catalyst to enhance yield.
  • Yield : Yields can vary significantly based on the specific conditions and catalysts used, but this method generally requires careful control to avoid low purity products.

Method 3: Cyclization from Urea and Ethanolamine

This method utilizes urea and ethanolamine as starting materials, employing cyclization techniques.

  • Reagents :

    • Urea
    • Ethanolamine
  • Procedure :

    • The reactants are subjected to microwave irradiation, which facilitates rapid cyclization into oxazolidinone derivatives.
  • Yield : This method is noted for its efficiency and ability to produce high yields in shorter reaction times compared to traditional methods.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

Method Reactants Conditions Yield (%) Notes
Refluxing Diethanolamine Diethanolamine + Dimethyl Carbonate Reflux at ~90°C for 12 hours ~99% High purity; simple setup without catalysts
β-Amino Alcohol + Alkyl Carbonate β-Amino Alcohol + Alkyl Carbonate Elevated temperature; catalyst may be required Variable Requires careful monitoring; potential low purity
Cyclization from Urea Urea + Ethanolamine Microwave irradiation High Fast reaction; efficient for gram-scale synthesis

Chemical Reactions Analysis

Thermal Decomposition

At elevated temperatures (>160°C), this compound undergoes decomposition with CO₂ evolution. FAB-MS analysis reveals intermediate formation of a Schiff base (m/z = 102.1) and subsequent cyclization products like 3-ethyl-2-hydroxy-2-oxo-1,4,2-oxazaphosphorinane when reacted with diesters of H-phosphonic acid .

Condition Product Yield/Notes
165°C for 22 hSchiff base + cyclic aminophosphonic acid21% yield of oxazaphosphorinane
240°C with NaOH (N₂ atmosphere)Poly(2-hydroxyethyl)ethyleneiminePolymer with urea/ether bonds

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with amines or alkoxides. Catalyst-free reactions with secondary amines at 150–225°C produce substituted ethylenediamines in high yields when HCl is present .

Example Reaction:
3-(2-Hydroxyethyl)-2-oxazolidinone + Secondary amine
→ Ethylenediamine derivative + By-products

Key Conditions:

  • Temperature: 150–225°C

  • Catalyst: Trace HCl

Oxidation

The hydroxyethyl side chain oxidizes to carbonyl compounds using agents like KMnO₄ or CrO₃.

Representative Pathway:
HOCH₂CH₂- → O=C-CH₂- (via oxidation)

Reduction

The oxazolidinone ring is reduced to amines or alcohols with LiAlH₄ or NaBH₄.

Reagent Product
LiAlH₄Secondary alcohol/amine
NaBH₄Partially reduced derivative

Polymerization

Heating with NaOH at 240°C under nitrogen induces polymerization, forming poly(2-hydroxyethyl)ethyleneimine. This reaction releases CO₂ and creates a polymer containing urea and ether linkages .

Mechanism:

  • Base-induced ring-opening of oxazolidinone

  • Polycondensation via elimination of CO₂

Hydrolysis and Cyclization

Under acidic/basic conditions, hydrolysis yields 2-hydroxyethylamine intermediates, which can cyclize or oxidize further. For example, hydrolysis of 5-phenoxymethyl-3-phenyl-2-oxazolidinone produces 1-phenoxy-3-phenylamino-2-propanol, oxidizable to a ketone .

Comparative Reaction Table

Reaction Type Conditions Key Products Catalyst/Reagent
Thermal decomposition165°C, 22 hOxazaphosphorinane, CO₂None
Substitution150–225°C, HCl traceEthylenediamine derivativesHCl
OxidationKMnO₄/CrO₃Carbonyl compoundsOxidizing agents
Polymerization240°C, NaOH, N₂Polyethyleneimine derivativesNaOH

This compound’s versatility in organic synthesis and polymer chemistry is underscored by its ability to participate in mechanistically distinct pathways, often governed by temperature and catalytic conditions. Experimental data from thermal analyses and spectroscopic studies confirm these transformations .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent, particularly in the development of new antimicrobial drugs. Studies have shown that derivatives of oxazolidinones exhibit significant antibacterial activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .

Case Study: Antibacterial Activity
A series of triazolyl oxazolidinones, including analogs of 3-(2-Hydroxyethyl)-2-oxazolidinone, demonstrated superior antibacterial activity compared to established antibiotics like linezolid and vancomycin in various in vitro assays. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for traditional treatments, indicating a promising avenue for new drug development .

2. Polymer Science
In industrial applications, this compound serves as an intermediate in the synthesis of polymers and resins. It is utilized in the production of surfactants, lubricant additives, and tablet coatings due to its unique chemical properties .

3. Biochemical Research
Research has indicated that this compound can influence cellular processes by interacting with specific molecular targets, potentially inhibiting certain enzymes involved in bacterial metabolism. This mechanism underlies its antibacterial properties .

Industrial Applications

In addition to its pharmaceutical relevance, this compound is employed in the manufacturing of various industrial materials:

  • Surfactants : Used as precursors in surfactant production.
  • Coatings : Acts as a component in tablet coatings and other protective layers.
  • Additives : Functions as a lubricant additive and rust inhibitor.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Comparison

Industrial and Environmental Relevance

  • HEOD’s formation in amine scrubbers highlights challenges in post-combustion CO₂ capture systems, where degradation products reduce solvent efficiency and increase corrosion risks .
  • Antibacterial oxazolidinones address drug resistance but require structural optimization to mitigate cytotoxicity (e.g., fluoropyridine derivatives show lower cytotoxicity than furazolidone) .

Key Research Findings and Data

Table 2: Comparative Degradation Kinetics of HEOD and HEIA at 135°C

Time (weeks) HEOD Concentration (mmol/L) HEIA Concentration (mmol/L)
1 0.8 1.2
3 1.5 2.3
6 0.6 1.8

HEOD peaks earlier (3 weeks) than HEIA, confirming its transient intermediate role.

Biological Activity

3-(2-Hydroxyethyl)-2-oxazolidinone, a derivative of the oxazolidinone class, has garnered attention due to its potential biological activities. While primarily recognized for its role as a synthetic intermediate in pharmaceutical chemistry, its specific biological functions and mechanisms of action remain less explored compared to other oxazolidinones like Linezolid and Tedizolid.

  • Molecular Formula : C5H11NO2
  • CAS Number : 3356-88-5
  • Structure : The compound features a five-membered heterocyclic ring containing nitrogen and oxygen, with a hydroxyl group and an ethyl substituent.

Antibacterial Activity

While the specific antibacterial efficacy of this compound has not been extensively documented, related compounds in the oxazolidinone family have demonstrated significant activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance:

  • Linezolid : Exhibits minimum inhibitory concentration (MIC) values as low as 1.0 μg/mL against E. faecalis and S. aureus .
  • Tedizolid : Shows enhanced potency against resistant strains with MIC values below 0.5 μg/mL .

The precise mechanism of action for this compound is not well-characterized. However, oxazolidinones generally function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, effectively blocking the formation of the initiation complex . This mechanism is crucial for their antibacterial effectiveness.

Research Findings and Case Studies

  • Pharmacological Potential : A review highlighted that derivatives of 2-oxazolidinones possess various biological activities beyond antibacterial effects, including anti-inflammatory and anti-tumor properties . This suggests that this compound might also exhibit similar versatile pharmacological profiles.
  • Synthetic Applications : The compound serves as an intermediate in synthesizing other bioactive molecules, indicating its importance in medicinal chemistry . Its derivatives have shown promise in various therapeutic applications.
  • Toxicological Studies : Limited data suggests that while some oxazolidinones can exhibit toxicity at high doses, studies on related compounds indicate a need for careful evaluation of dosage and administration routes to mitigate adverse effects .

Comparative Analysis with Other Oxazolidinones

Compound NameMIC (μg/mL)Activity Type
Linezolid1.0Antibacterial
Tedizolid<0.5Antibacterial
This compoundUnknownPotentially active

Q & A

Basic Research Questions

Q. What are the most reliable solvent-free synthesis methods for 3-(2-Hydroxyethyl)-2-oxazolidinone, and how do reaction parameters influence yield and selectivity?

Methodological Answer: A solvent-free approach involves reacting 2-aminoethanol with urea using cerium oxide (CeO₂) as a catalyst. Key parameters include:

  • Catalyst loading : 10 wt% CeO₂ relative to urea.
  • Temperature : 150°C.
  • Molar ratio : Urea/2-aminoethanol = 1:1.
  • Time : 6 hours maximizes conversion (84%) and selectivity (>95%) for 2-oxazolidinone derivatives. Prolonged reaction times (>8 hours) reduce selectivity due to side reactions (e.g., formation of 1-(2-hydroxyethyl)-2-imidazolidinone) .

Q. What analytical techniques are recommended for characterizing this compound and its degradation products?

Methodological Answer:

  • HPLC-MS : Quantifies degradation products like 2-hydroxyethyl-2-oxazolidone (HEIA) and tracks amine loss in thermal degradation studies .
  • NMR spectroscopy : Confirms regioselectivity in cyclocarbonylation reactions, particularly for distinguishing 2-oxazolidinone derivatives from 3H-oxazol-2-one isomers .
  • ATR-IR libraries : Reference spectral data (e.g., Aldrich ATR libraries) aid in structural validation .

Q. How can researchers mitigate side reactions during 2-oxazolidinone synthesis?

Methodological Answer:

  • Optimize reaction time : Shorter durations (≤6 hours) prevent over-reaction and byproduct formation .
  • Catalyst selection : Palladium iodide (PdI₂) enhances regioselectivity in cyclocarbonylation, minimizing double-bond shifts in α-monosubstituted substrates .
  • Inert atmosphere : Reduces oxidative degradation during thermal processes .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound as an intermediate in CO₂ capture systems?

Methodological Answer: In aqueous amine degradation (e.g., 2-aminoethylethanolamine), this compound (HEOD) forms via cyclization of carbamate intermediates. Computational studies suggest:

  • Nucleophilic attack : The hydroxyl group in 2-aminoethanol reacts with CO₂-derived carbamates.
  • Temperature dependence : At 135°C, HEOD concentration peaks at 3 weeks before declining, indicating its role as a transient intermediate en route to stable products like 1,4-bis(2-hydroxyethyl)piperazine .

Q. How does catalytic regioselectivity impact the synthesis of 2-oxazolidinone derivatives?

Methodological Answer: PdI₂-catalyzed oxidative aminocarbonylation-cyclocarbonylation of α,α-disubstituted 2-ynylamines favors 2-oxazolidinone formation (yields >80%). For α-monosubstituted substrates, steric effects shift selectivity toward 3H-oxazol-2-one derivatives. Key factors include:

  • Substrate geometry : Bulky substituents hinder cyclization, promoting alternative pathways.
  • Solvent effects : Water promotes cyclocarbonylation by stabilizing transition states .

Q. What computational models are available to predict degradation pathways of this compound?

Methodological Answer:

  • DFT calculations : Model free energy profiles for carbamate cyclization and HEOD formation.
  • Kinetic simulations : Predict concentration-time profiles of degradation products under varying temperatures and CO₂ partial pressures .

Properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO3/c7-3-1-6-2-4-9-5(6)8/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXNUYXRIQJIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20187246
Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
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Molecular Weight

131.13 g/mol
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CAS No.

3356-88-5
Record name 3-(2-Hydroxyethyl)-2-oxazolidinone
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Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
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Record name 3-(2-Hydroxyethyl)-2-oxazolidinone
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Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
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Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
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Record name 2-OXAZOLIDINONE, 3-(2-HYDROXYETHYL)-
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Synthesis routes and methods I

Procedure details

To a stirred solution of equimolar amount of 2-(2-hydroxy-ethylamino)-ethanol and dimethylcarbonate in ethanol (10 mL/g) was added 0.1 eqv. of sodium ethoxide. The mixture thus obtained was refluxed for 3 h and cooled. The mixture was concentrated, then dissolved in dichloromethane. It was then passed through a short pad of silica gel, washed with ethylacetate successively and concentrated to obtain 3-(2-hydroxy-ethyl)-oxazolidin-2-one as colorless oil. The product was used without further purification.
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Synthesis routes and methods II

Procedure details

In a pressure reactor 26 g of ethylene oxide (0.59 mole) and 60 g of 2-hydroxyethyl carbamate (0.57 mole) are contacted in the presence of 1 g of potassium carbonate (0.0072 mole) at 110° C. for two hours. This resulted in an 85.3 percent conversion of 2-hydroxyethyl carbamate to products, with a selectivity to N-hydroxyethyl-2-oxazolidinone of 9.7 percent and to 2-oxazolidinone of 84.4 percent.
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60 g
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Synthesis routes and methods III

Procedure details

In a reactor 30 g of 2-hydroxyethyl carbamate (0.29 mole) are contacted with 25 g of ethylene carbonate (0.29 mole) in the presence of 0.6 g of potassium carbonate (0.0043 mole) at 150° C. for five hours. The reaction results in a conversion of 91 percent of the 2-hydroxyethyl carbamate with a selectivity to 2-oxazolidinone of 53 percent and N-(2-hydroxyethyl)-2-oxazolidinone of 18 percent.
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30 g
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25 g
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Synthesis routes and methods IV

Procedure details

This compound was prepared from diethylcarbonate and diethanolamine in accordance with the method of E. K. Drechsel in the Journal of Organic Chemistry 22 (1957), page 851. A clear, slightly colored liquid having a boiling point of 154° was obtained.
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Synthesis routes and methods V

Procedure details

A mixture of diethanolamine (12.55 g), diethyl carbonate (16.2 mL), and sodium methoxide (80 mg) was heated to 130-140° C. for 1.5 h and distilled during the reaction using a Dean-Stark trap. The remaining liquid was concentrated in vacuo to give 15.11 g (97%) as a yellow oil.
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80 mg
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Retrosynthesis Analysis

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